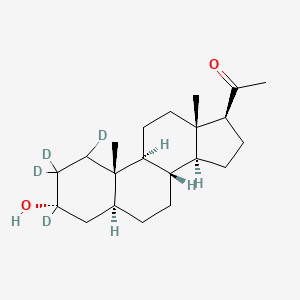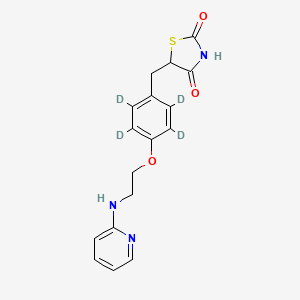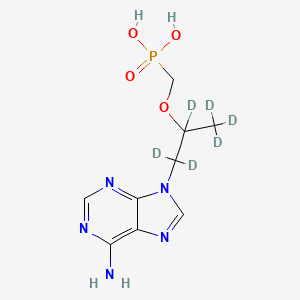![molecular formula C20H36O3 B602798 1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol CAS No. 7121-99-5](/img/structure/B602798.png)
1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol” contains a total of 59 atoms, including 36 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms . It has 61 bonds in total, with 25 non-H bonds, 2 rotatable bonds, 3 six-membered rings, 2 ten-membered rings, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. It includes three six-membered rings and two ten-membered rings . The presence of multiple hydroxyl groups indicates that this compound may exhibit significant polarity and could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The structural analysis of related compounds reveals their potential in understanding the molecular configuration and crystal packing. For instance, the ent-pimarane diterpenoid isolated from Ceriops tagal has been studied for its crystallography, showing two crystallographically independent molecules with cyclohexane rings in chair conformations and cyclohexene rings in an envelope conformation. This kind of structural analysis is crucial for developing materials with desired physical and chemical properties (Fun et al., 2012).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of complex molecules provides insights into creating compounds with specific functionalities. The synthesis and conformational studies of derivatives like 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether, as well as their radical scavenging activity, demonstrate the potential for designing molecules with specific biological or chemical activities (Ciuffreda et al., 2016).
Material Science and Electronic Properties
Compounds with unique electronic and structural properties can be developed for applications in material science, such as ferroelectric materials and organic semiconductors. A study on a chiral quinoxaline derivative shows its potential in electronic applications due to its ferroelectric property and intense blue emission band, which could be useful in developing new electronic materials (Chen et al., 2010).
Hydrogen Bonding and Molecular Interactions
Understanding the hydrogen bonding and molecular interactions of polyols and similar compounds in solution is critical for applications ranging from pharmaceuticals to materials science. Studies on the conformational equilibrium and hydrogen bonding properties of various diols in aqueous solutions provide insights into the molecular interactions that govern the physical and chemical properties of these compounds (Klein, 2002).
Advanced Synthetic Techniques
Research on advanced synthetic techniques for complex organic molecules opens new pathways for the creation of novel drugs and materials. For example, the development of non-iterative methods for the asymmetric synthesis of polycyclic polypropanoate fragments showcases the potential for creating complex molecular structures with significant synthetic value (Marchionni & Vogel, 2001).
Eigenschaften
IUPAC Name |
1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14-,15+,16?,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGLMHTEAXTDJ-MOTXFUKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2([C@@H](C1)CC[C@]3([C@H]2CCCC3(C)C)O)C)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)


![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)